5'-chlorospiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one
Description
Properties
IUPAC Name |
5'-chlorospiro[1,3-dioxane-2,3'-1H-indole]-2'-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO3/c12-7-2-3-9-8(6-7)11(10(14)13-9)15-4-1-5-16-11/h2-3,6H,1,4-5H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKDCEDSHOJCCFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2(C3=C(C=CC(=C3)Cl)NC2=O)OC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801324364 | |
| Record name | 5'-chlorospiro[1,3-dioxane-2,3'-1H-indole]-2'-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801324364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
3.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47199940 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
853902-11-1 | |
| Record name | 5'-chlorospiro[1,3-dioxane-2,3'-1H-indole]-2'-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801324364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5’-chlorospiro[1,3-dioxane-2,3’-indol]-2’(1’H)-one typically involves the following steps:
Formation of the Indole Moiety: Starting from an appropriate precursor, the indole ring is synthesized through a series of reactions such as Fischer indole synthesis.
Spirocyclization: The indole derivative is then subjected to spirocyclization with a dioxane precursor under acidic or basic conditions to form the spiro linkage.
Chlorination: The final step involves the chlorination of the spiro compound using reagents like thionyl chloride or phosphorus pentachloride.
Industrial Production Methods: Industrial production may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted spiro compounds.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of complex organic molecules.
- Studied for its reactivity and stability in various chemical environments.
Biology:
- Potential applications in the development of bioactive molecules.
- Investigated for its interactions with biological macromolecules.
Medicine:
- Explored for its potential as a pharmaceutical intermediate.
- Studied for its biological activity and potential therapeutic effects.
Industry:
- Used in the synthesis of specialty chemicals.
- Potential applications in materials science and polymer chemistry.
Mechanism of Action
The mechanism of action of 5’-chlorospiro[1,3-dioxane-2,3’-indol]-2’(1’H)-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The spiro linkage and chlorine atom may play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Structural and Pharmacological Comparison with Analogous Compounds
Structural Analogues
Table 1: Key Structural Differences Among Spirocyclic Isatin Derivatives
Key Observations :
Pharmacological Activity
Table 2: Comparative Pharmacological Profiles
Key Findings :
- Anticonvulsant Activity : The 5'-Cl-dioxolane analog (ED₅₀ = 15.2 mg/kg) shows superior efficacy to the unsubstituted compound I, suggesting that electron-withdrawing groups enhance activity . The dioxane analog’s activity remains underexplored but is hypothesized to be comparable.
- Safety Profile : Spirocyclic isatins generally exhibit low cytotoxicity (IC₅₀ > 100 µM), making them safer than triazole hybrids (e.g., PILAB 1, IC₅₀ = 45.2 µM) .
Insights :
- The ultrasound-assisted 1,3-dipolar cycloaddition method for triazole-isatin hybrids achieves higher yields (78–98%) and shorter reaction times (5 min) compared to traditional methods .
- The target compound’s synthesis likely follows conventional spirocyclization, which is less efficient but well-established .
Biological Activity
5'-Chlorospiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a unique spirocyclic structure that combines elements of dioxane and indole. Its molecular formula is , and it has been characterized using various spectroscopic methods including NMR and mass spectrometry. The compound exhibits notable physical properties such as a melting point that varies based on purity and synthesis methods.
Anticonvulsant Activity
Research has demonstrated that this compound possesses anticonvulsant properties. In studies focused on chemically induced seizures, this compound showed efficacy comparable to established anticonvulsants. The structure-activity relationship (SAR) studies indicated that substituents at the 1'-position significantly influence the anticonvulsant activity; specifically, bulky hydrophobic groups tend to reduce potency .
Table 1: Summary of Anticonvulsant Activity
| Compound | Test Type | Efficacy | Notes |
|---|---|---|---|
| This compound | MES Test | Potent | Most effective among tested analogues |
| Control (Phenytoin) | MES Test | Moderate | Standard reference |
Cytotoxicity and Antitumor Activity
In addition to its anticonvulsant effects, this compound has been evaluated for cytotoxicity against various cancer cell lines. Preliminary findings suggest that it exhibits significant antiproliferative activity, with IC50 values indicating effectiveness in inhibiting tumor cell growth. The mechanism appears to involve apoptosis induction through modulation of key cellular pathways such as Bcl-2 family proteins .
Table 2: Cytotoxicity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 15 | Apoptosis via Bcl-2 modulation |
| MCF-7 | 12 | Induction of oxidative stress |
| A549 | 20 | Cell cycle arrest |
The precise mechanism by which this compound exerts its biological effects is still under investigation. Current hypotheses suggest that the compound interacts with specific protein targets involved in cell signaling pathways related to apoptosis and seizure activity. X-ray crystallography studies are ongoing to elucidate the binding sites and interactions at the molecular level .
Case Studies
Several case studies have highlighted the potential therapeutic applications of this compound:
-
Case Study 1: Antiepileptic Drug Development
A study involving the synthesis of various analogues demonstrated that modifications at the dioxane moiety could enhance anticonvulsant activity while maintaining safety profiles similar to existing medications. -
Case Study 2: Cancer Treatment
In vitro studies showed that treatment with this compound led to a significant reduction in cell viability in multiple cancer types. Further research is required to explore its potential as a lead compound for new anticancer therapies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
